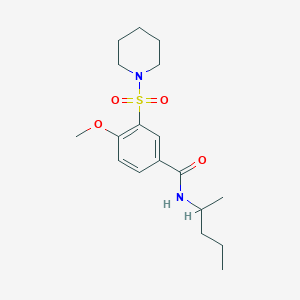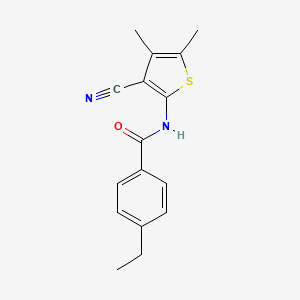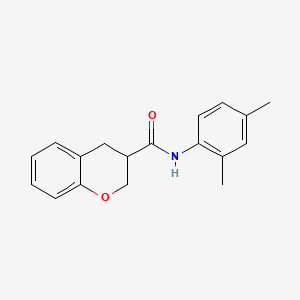![molecular formula C22H20N2O2 B4854317 N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4854317.png)
N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide
Übersicht
Beschreibung
N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide, also known as BAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAM is a small molecule that belongs to the class of benzamides and has a molecular weight of 365.45 g/mol.
Wissenschaftliche Forschungsanwendungen
N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide has been reported to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. It has also been shown to modulate the activity of various enzymes and receptors, making it a promising lead compound for drug discovery.
Wirkmechanismus
The mechanism of action of N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide is not well understood, but it is believed to act by modulating the activity of various enzymes and receptors. N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide can lead to the upregulation of genes that are involved in cell differentiation, apoptosis, and cell cycle arrest, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of HDACs, the induction of apoptosis, and the modulation of immune responses. N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide has also been reported to inhibit the replication of human cytomegalovirus (HCMV) by targeting the viral DNA polymerase. Furthermore, N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to reduce the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide has several advantages for lab experiments, including its high purity and yield, its low toxicity, and its potential for use as a lead compound for drug discovery. However, N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects due to its broad-spectrum activity.
Zukünftige Richtungen
There are several future directions for research on N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide, including the development of more potent and selective analogs, the elucidation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. Furthermore, the use of N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide as a chemical probe for studying the role of HDACs in various biological processes could lead to new insights into the regulation of gene expression and the development of new therapies for cancer and other diseases.
Conclusion
In conclusion, N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide, or N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities, and it has the potential to modulate the activity of various enzymes and receptors. Further research on N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide could lead to the development of new therapies for cancer and other diseases.
Eigenschaften
IUPAC Name |
N-[3-(benzylcarbamoyl)phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-8-5-6-13-20(16)22(26)24-19-12-7-11-18(14-19)21(25)23-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNPRXVSXGIPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(benzylcarbamoyl)phenyl]-2-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(4-acetylphenyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4854273.png)
![7-amino-2-(benzylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4854279.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4854280.png)

![2-[3-(2,4-dichlorophenoxy)propyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4854303.png)
![2-[5-(4-butoxy-3-methoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4854306.png)

![{4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}acetic acid](/img/structure/B4854325.png)
![4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4854333.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide](/img/structure/B4854348.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B4854349.png)
